molecular formula C10H12O3 B12670001 t-Butylquinone oxide CAS No. 10476-73-0

t-Butylquinone oxide

Cat. No.: B12670001
CAS No.: 10476-73-0
M. Wt: 180.20 g/mol
InChI Key: ZMTGGXREUMKXBC-UHFFFAOYSA-N
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Description

t-Butylquinone oxide (CAS 10476-73-0), with the molecular formula C10H12O3, is a chemical compound of significant interest in biochemical and toxicological research . It is recognized as an oxidation product of tert-butylhydroquinone (TBHQ), a common food antioxidant . This compound serves as a valuable reagent for scientists investigating the mechanisms of oxidative stress and cellular apoptosis. Research indicates that exposure to this compound in model systems can induce the generation of intracellular reactive oxygen species (ROS) and deplete glutathione levels, leading to significant oxidative stress . Transcriptomic analyses have revealed that this oxidative insult can activate multiple apoptotic pathways, including the death receptor (Fas), mitochondrial, and endoplasmic reticulum stress pathways . This is evidenced by the increased expression of key markers such as Fas, cytochrome c, and cleaved caspases (-3, -8, -9, -12) . As a member of the quinone chemical family, its reactivity is characterized by its ability to act as a Michael acceptor, facilitating alkylation of cellular proteins, and to participate in redox cycling, thereby contributing to the formation of superoxide and other ROS . These properties make this compound a critical tool for probing redox biology, cell death signaling networks, and the toxicological impact of oxidative metabolites. This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

10476-73-0

Molecular Formula

C10H12O3

Molecular Weight

180.20 g/mol

IUPAC Name

3-tert-butyl-7-oxabicyclo[4.1.0]hept-3-ene-2,5-dione

InChI

InChI=1S/C10H12O3/c1-10(2,3)5-4-6(11)8-9(13-8)7(5)12/h4,8-9H,1-3H3

InChI Key

ZMTGGXREUMKXBC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=O)C2C(C1=O)O2

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization

Direct Oxidation Routes for t-Butylquinone Synthesis

The synthesis of t-butylquinone often commences with the oxidation of tert-butylhydroquinone (B1681946). researchgate.net Various oxidizing agents and systems have been effectively employed for this transformation.

A common and effective method for the synthesis of t-butylquinone involves the oxidation of tert-butylhydroquinone using silver oxide (Ag₂O). researchgate.netbg.ac.rs This method is noted for its utility in preparing the quinone as a precursor for further derivatization. researchgate.net Silver oxide can be used as a heterogeneous catalyst in the oxidation of hydroquinones to their corresponding benzoquinones in the presence of hydrogen peroxide. researchgate.net This catalytic system is environmentally friendly, operates at room temperature, and the catalyst can be recovered and reused multiple times with consistent high yields and selectivity. researchgate.net

Peroxidase enzymes, in conjunction with hydrogen peroxide, can facilitate the oxidation of phenolic compounds. nih.gov For instance, horseradish peroxidase and hydrogen peroxide have been used to generate the phenoxy free radical of 2-t-butyl-4-methoxyphenol. nih.gov While not a direct synthesis of t-butylquinone itself, this system demonstrates the principle of enzymatic oxidation of substituted phenols, which are structurally related to the precursors of t-butylquinone. nih.gov The mechanism involves the formation of free radical intermediates which can then undergo further reactions. nih.gov Some systems can also generate hydrogen peroxide from polyphenols through autoxidation. mdpi.com

Various metal catalysts have been developed for oxidation reactions, including the synthesis of quinones. uni-rostock.de Copper(II) complexes, in particular, have demonstrated significant catalytic activity in the oxidation of catechols to quinones. researchgate.netrsc.orgacs.org For example, dinuclear copper(II) complexes have been shown to be effective catalysts for the oxidation of 3,5-di-t-butylcatechol to 3,5-di-t-butylquinone using dioxygen. researchgate.net The catalytic cycle is believed to involve the reduction of Cu(II) to Cu(I) and the formation of a semiquinone radical, with dioxygen regenerating the active dicopper(II) catalyst. researchgate.net The use of immobilized copper(II) complexes on silica (B1680970) surfaces can lead to even higher conversion rates compared to their homogeneous counterparts. researchgate.netresearchgate.net

Synthesis of t-Butylquinone Oxide Derivatives

t-Butylquinone serves as a versatile starting material for the synthesis of various derivatives through reactions such as nucleophilic addition. researchgate.netbg.ac.rs

The carbonyl groups of quinones are electrophilic and susceptible to attack by nucleophiles. savemyexams.com This reactivity allows for the introduction of various functional groups onto the quinone ring. masterorganicchemistry.com

Alkylthio and arylthio derivatives of 2-tert-butyl-1,4-benzoquinone (B1215510) can be synthesized through the nucleophilic addition of thiols to the quinone. researchgate.netbg.ac.rs The synthesis of these derivatives begins with the oxidation of commercially available tert-butylhydroquinone to t-butylquinone. researchgate.netbg.ac.rs The subsequent reaction with thiols under specific conditions yields the desired thioether derivatives. researchgate.netbg.ac.rs

For the synthesis of alkylthio derivatives, optimal reaction conditions include using equimolar amounts of the reactants in a slightly alkaline medium, under a nitrogen atmosphere, at a temperature of 60 °C for 30 minutes. bg.ac.rs In contrast, the synthesis of phenylthio derivatives is carried out under neutral conditions in an air atmosphere, with other conditions remaining the same. bg.ac.rs

A variety of alkylthio and arylthio derivatives have been synthesized, including:

2-tert-butyl-5-(isopropylthio)-1,4-benzoquinone researchgate.netbg.ac.rs

2-tert-butyl-5-(propylthio)-1,4-benzoquinone researchgate.netbg.ac.rs

2-tert-butyl-5,6-(ethylenedithio)-1,4-benzoquinone researchgate.netbg.ac.rs

2-tert-butyl-5-(phenylthio)-1,4-benzoquinone researchgate.netbg.ac.rs

2-tert-butyl-6-(phenylthio)-1,4-benzoquinone researchgate.netbg.ac.rs

Table 1: Synthesized Alkylthio and Arylthio Derivatives of t-Butylquinone

Derivative Name Structure
2-tert-butyl-5-(isopropylthio)-1,4-benzoquinone
2-tert-butyl-5-(propylthio)-1,4-benzoquinone
2-tert-butyl-5,6-(ethylenedithio)-1,4-benzoquinone
2-tert-butyl-5-(phenylthio)-1,4-benzoquinone
2-tert-butyl-6-(phenylthio)-1,4-benzoquinone

Note: The structures for the derivatives listed above can be found in the cited literature. researchgate.netbg.ac.rs

Nucleophilic Addition Reactions

Reactions with Cellular Thiols and Glutathione (B108866) Conjugates

The oxidation product of TBHQ, tert-butylquinone (TBQ), readily reacts with cellular thiols, most notably glutathione (GSH). inchem.orgnih.gov This reactivity is significant as it can lead to the depletion of intracellular GSH, a critical component of cellular antioxidant defense systems. inchem.org The reaction between TBQ and GSH does not typically require enzymatic catalysis by glutathione S-transferase (GST). inchem.orginchem.org

Incubation of TBHQ, which oxidizes to TBQ, with glutathione results in the formation of several conjugates. inchem.orginchem.org These include two primary monoconjugates, where the glutathione moiety attaches at the 5- or 6-position of the quinone ring, and a 5,6-diconjugate. inchem.orginchem.org An important finding is that these glutathione conjugates are not inert detoxification products; they retain or even enhance the capacity for redox cycling. inchem.org The redox potentials for these conjugates are reported to be twice those of the unconjugated hydroquinone (B1673460). inchem.orginchem.org Specifically, the monoconjugates exhibit a roughly 10-fold increase in redox cycling activity compared to TBHQ, while the diconjugate shows a 2-fold increase. inchem.org This continued generation of reactive oxygen species, even after covalent modification with glutathione, is a key aspect of its biochemical activity. inchem.org

The electrophilic nature of the quinone oxidation product is considered a major factor in its ability to react with intracellular nucleophiles like GSH. nih.gov This interaction leads to the formation of GSH-TBQ conjugates, which have been detected in cells exposed to TBHQ. nih.gov

Table 1: Glutathione Conjugates of tert-Butylquinone

Conjugate Type Position of Glutathione Moiety Reference
Monoconjugate 5-position inchem.org, inchem.org
Monoconjugate 6-position inchem.org, inchem.org
Diconjugate 5,6-position inchem.org, inchem.org

Iminoquinone Complex Formation

Tert-butylquinone derivatives are utilized in the synthesis of more complex coordination compounds, such as iminoquinone complexes. Research has detailed the synthesis of ruthenium(II) complexes incorporating a 2-imino-4-tert-butylquinone ligand. acs.orgnih.gov These syntheses involve reacting a ruthenium precursor, such as [Ru(trpy)Cl3], with the appropriate aminophenol, which oxidizes and coordinates to the metal center as an iminoquinone.

Spectroscopic, electrochemical, and theoretical studies have been employed to characterize the oxidation state of these metal complexes. acs.orgnih.gov For instance, complexes previously assigned as [Ru(III)(trpy)(2-iminosemiquinone)(Cl)]+ have been reassigned as [Ru(II)(trpy)(2-iminoquinone)(Cl)]+. acs.orgnih.gov Crystal structures have been reported for isomers of the [Ru(II)(trpy)(2-imino-4-tert-butylquinone)(Cl)]ClO4 complex, providing detailed structural information. acs.orgnih.gov Additionally, nickel(II) complexes with bis-o-iminosemiquinone ligands, derived from related quinone-like structures, have been synthesized and shown to possess catalytic activity. rsc.org

Cycloaddition Reactions

The dienophilic and dipolarophilic nature of the quinone ring in tert-butyl-o-benzoquinone allows it to participate in various cycloaddition reactions, leading to the formation of novel heterocyclic and spiro compounds.

Diels-Alder Reactions : o-Benzoquinones can function as heterodienes in reactions with electron-rich dienes, yielding benzodioxin adducts. ias.ac.in They can also act as dienophiles. For example, the reaction of 4-tert-butyl-o-benzoquinone with cyclohexadiene produces a bicyclo[2.2.2]octene dione (B5365651) adduct. ias.ac.in

1,3-Dipolar Cycloadditions : The reaction of 3,5-di-tert-butyl-1,2-benzoquinone with nitrile oxides, such as p-tolyl nitrile oxide, affords a regioisomeric mixture of novel spiro-1,3-dioxazoles. ias.ac.in

Strain-Promoted Cycloadditions : More recent studies have explored the rapid, strain-promoted cycloaddition reactions between o-quinones and strained alkynes or alkenes. The reaction between 4-tert-butyl-o-quinone and a methyl-substituted cyclopropene (B1174273) proceeds efficiently at room temperature. nih.gov Kinetic analysis and DFT calculations show these reactions are often very fast, dictated by entropic factors and the degree of ring strain in the cycloalkyne or alkene. nih.govwur.nlnih.gov

Table 2: Cycloaddition Reactions of tert-Butyl-o-benzoquinone

Reaction Type Reactant Partner Product Type Reference
Hetero-Diels-Alder Electron-rich dienes Benzodioxins ias.ac.in
Diels-Alder Cyclohexadiene Bicyclo[2.2.2]octene dione ias.ac.in
1,3-Dipolar Cycloaddition Nitrile Oxides Spiro-1,3-dioxazoles ias.ac.in
Strain-Promoted Cycloaddition Cyclopropenes Cycloadducts nih.gov
Strain-Promoted Cycloaddition Strained Alkynes (e.g., BCN) Cycloadducts wur.nl

Dealkylation Reactions

Dealkylation serves as a method to synthesize tert-butylhydroquinone (TBHQ), the immediate precursor to tert-butylquinone, from its more substituted analogue, 2,5-di-tert-butylhydroquinone (B1670977) (DTBHQ). mdpi.orgmdpi.org This process is essentially the reverse of the alkylation reaction used to produce TBHQ and DTBHQ from hydroquinone. mdpi.org

The dealkylation of DTBHQ can be catalyzed by various acids. Studies have investigated the use of p-toluenesulfonic acid (PTSA) and phosphotungstic acid. mdpi.orgmdpi.org When using PTSA in refluxing xylene, the yield of TBHQ can be modest, as prolonged reaction times or higher catalyst amounts can lead to the further dealkylation of TBHQ to hydroquinone and the formation of by-products. mdpi.org The addition of a controlled amount of water to the reaction mixture was found to improve the yield of TBHQ to 67.6%. mdpi.org

Using phosphotungstic acid as a catalyst, a yield of 74.0% TBHQ was achieved from DTBHQ when refluxed in xylene. mdpi.org The catalytic activity of phosphotungstic acid was found to be influenced by its hydration state. mdpi.org Thermal dealkylation of a model compound, t-butylhydroquinone dibenzoate, has also been demonstrated at high temperatures (320°C) or at lower temperatures with Friedel-Crafts catalysts. kpi.ua

Methodological Advancements in Synthetic Approaches

Advancements in the synthesis of tert-butylhydroquinone (TBHQ), and by extension its oxidation product tert-butylquinone, have focused on improving yield, catalytic efficiency, and developing novel analytical methods for its detection.

The synthesis of TBHQ from 2,5-di-tert-butylhydroquinone (DTBHQ) has been optimized by exploring different catalysts. While p-toluenesulfonic acid is effective, research has shown that phosphotungstic acid can provide slightly better yields under optimized conditions. mdpi.orgmdpi.org A key finding was that the catalytic potency of phosphotungstic acid is enhanced by dehydration (removal of crystal water), leading to higher conversion of DTBHQ. mdpi.org Another approach involves the Foucault alkylation of hydroquinone with tert-butyl alcohol. mdpi.com

In parallel with synthetic improvements, there has been significant progress in developing advanced and rapid analytical methods for the detection of TBHQ, which is crucial for quality control. These modern techniques offer alternatives to traditional chromatographic methods. nih.gov Recent developments include:

Fluorescent Sensors : A rapid "on-off-on" fluorescent sensor for TBHQ was developed using L-cysteine-protected copper nanoclusters (CuNCs). researchgate.net The fluorescence of the CuNCs is quenched by Fe³⁺ ions and then recovered upon the addition of TBHQ, allowing for sensitive detection. researchgate.net

Electrochemical Sensors : An electrochemical sensor was fabricated using a composite of nickel-aluminum layered double hydroxide (B78521) grown on glucose-derived carbon spheres (NiAl-LDH@GC-800). mdpi.com This sensor demonstrated high sensitivity and a low limit of detection for TBHQ in edible oil samples. mdpi.com

These methodological advancements contribute to more efficient production and more reliable and sensitive quantification of TBHQ.

Mechanistic Investigations of Chemical Reactivity

Electron Transfer and Redox Cycling Mechanisms

The redox behavior of tert-butylquinone is central to its chemical and biological activities. It readily participates in electron transfer reactions, cycling between its quinone, semiquinone, and hydroquinone (B1673460) forms. This cycling can have significant implications, including the generation of reactive oxygen species.

Semiquinone Radical Anion Formation and Autoxidation

The formation of the tert-butylsemiquinone radical anion is a key step in the redox cycling of tert-butylquinone. This radical can be generated from both tert-butylhydroquinone (B1681946) (TBHQ) and tert-butylquinone itself. nih.gov In biological systems, such as rat liver microsomes, this process is enzymatically driven. nih.govinchem.org The tert-butyl semiiquinone radical is also formed from TBHQ in the presence of NADPH in aerobic rat liver microsomes. inchem.org

Once formed, the semiquinone radical can undergo autoxidation, a process where it reacts with molecular oxygen. nih.govmdpi.com This reaction is responsible for the formation of superoxide (B77818) anion radicals. nih.govinchem.org The autoxidation of the semiquinone is a critical step that links the redox cycling of the quinone to the production of reactive oxygen species. inchem.org Studies have shown that the oxidation product of TBHQ, tert-butylquinone, has a greater capacity to induce the formation of oxygen radicals than TBHQ itself. inchem.org

The generation of the semiquinone radical from TBHQ can also occur through non-enzymatic autoxidation in a phosphate-buffered saline solution, which is accompanied by the formation of superoxide anion, hydroxyl radical, and hydrogen peroxide. inchem.org The presence of enzymes like prostaglandin (B15479496) H synthase can significantly increase the production of the semiquinone radical and associated reactive species. inchem.org

Superoxide Radical Interactions and Quenching Dynamics

Tert-butylquinone exhibits significant interactions with superoxide radicals (O₂⁻). It can act as an efficient scavenger of superoxide, a property that is relevant in contexts such as preventing the photo-induced yellowing of lignin-rich paper. cdnsciencepub.comcdnsciencepub.com The reaction of tert-butylquinone with the superoxide radical is a one-electron transfer process, leading to the oxidation of the superoxide radical back to oxygen. cdnsciencepub.com This reaction effectively "bleaches" the yellow quinone. cdnsciencepub.comcdnsciencepub.com

The rate constant for the reaction of 3,5-di-tert-butyl-1,2-benzoquinone with the superoxide radical has been determined to be 1.2 x 10⁹ M⁻¹ s⁻¹, which is significantly higher than the rates observed for superoxide reduction by catechols and phenols. cdnsciencepub.comcdnsciencepub.com This high reactivity underscores the potential of tert-butylquinone to modulate superoxide levels. In some experimental systems, tert-butylhydroquinone is used as a probe in superoxide radical assays, where its oxidation to the corresponding benzoquinone by superoxide radicals is monitored. mdpi.com

One-Electron Reduction Potentials of Quinone/Semiquinone Redox Couples

The one-electron reduction potential of the quinone/semiquinone redox couple is a crucial thermodynamic parameter that governs the direction and feasibility of electron transfer reactions. For 3,5-di-tert-butyl-1,2-benzoquinone, the one-electron reduction potential (E₇) at pH 7 was determined to be 0.01 ± 0.04 V. cdnsciencepub.comcdnsciencepub.comresearchgate.net This value was obtained by studying the one-electron transfer equilibrium between the quinone and the oxygen/superoxide redox couple using pulse radiolysis. cdnsciencepub.comcdnsciencepub.com

The reduction potential of a quinone is influenced by its molecular structure. For instance, the presence and nature of metal ions in model proteins can significantly affect the stabilization of the semiquinone radical, thereby reducing the electrochemical midpoint potential for its formation. researchgate.net Theoretical calculations using density functional theory (DFT) have also been employed to accurately predict the first one-electron reduction potentials of various p-quinones, showing a strong correlation with experimental values obtained through cyclic voltammetry. nih.gov

Table 1: One-Electron Reduction Potentials

Compound pH Reduction Potential (V vs. NHE) Method
3,5-di-tert-butyl-1,2-benzoquinone 7 0.01 ± 0.04 Pulse Radiolysis

Data sourced from multiple studies. cdnsciencepub.comcdnsciencepub.comresearchgate.net

Reaction Kinetics and Thermodynamics

The study of reaction kinetics provides insight into the rates of chemical processes, while thermodynamics describes the energy changes that occur. For tert-butylquinone and its derivatives, these parameters are essential for understanding their antioxidant and pro-oxidant activities. tandfonline.comgithub.io

The rate constants for the oxidation of biodiesel in the presence of synthetic antioxidants, including tert-butylhydroquinone (TBHQ), have been determined. researchgate.net These studies show that the rate constants increase with temperature, indicating the temperature dependence of the oxidation process. researchgate.net The presence of antioxidants like TBHQ decreases the rate constants of oxidation. researchgate.net

Thermodynamic parameters such as activation energy (Ea), enthalpy of activation (ΔH), and entropy of activation (ΔS) have also been calculated for these reactions. researchgate.net For instance, in the oxidation of blended vegetable oil, the activation energy and frequency factor for reactions involving TBHQ were found to be well-correlated with the enthalpy and entropy of activation, respectively. tandfonline.com The dissolution of related compounds like 2,5-di-tert-butylhydroquinone (B1670977) has been shown to be an endothermic process. researchgate.net

Table 2: Kinetic and Thermodynamic Parameters for TBHQ in Oil Oxidation

Parameter Value Conditions
Activation Energy (Ea) Varies with concentration Blended vegetable oil, 120-140°C
Rate Constant (k) Decreases with TBHQ presence Biodiesel, 110-125°C

Data compiled from various studies on antioxidant performance. tandfonline.comresearchgate.net

Proton Transfer Dynamics in Electrochemical Oxidation Processes

Proton-coupled electron transfer (PCET) reactions are fundamental to the electrochemical behavior of quinones. nih.gov The electrochemical oxidation of tert-butylhydroquinone (TBHQ) to tert-butylquinone involves the transfer of protons and electrons. mdpi.com The mechanism of this process is highly dependent on the pH of the environment. mdpi.com

By controlling proton access to a quinone moiety covalently bound to an electrode surface using a bio-inspired hybrid bilayer membrane, it is possible to switch the reaction pathway from a PCET process to a pure electron transfer step. nih.gov This demonstrates that modulating proton availability can control the quinone reaction pathway without altering the molecule's structure. nih.gov The kinetics of proton transfer can be investigated using kinetic isotope effects, by comparing reaction rates in water and heavy water. diva-portal.org

Role in Oxidative Chain Reactions

Tert-butylhydroquinone (TBHQ) is known to act as a primary or chain-breaking antioxidant in free-radical chain reactions. tandfonline.com It functions by converting lipid radicals into more stable products, thereby interrupting the propagation of the oxidative chain reaction. tandfonline.com This is a key mechanism by which it extends the shelf life of oils and fats. tandfonline.comresearchgate.net

However, the role of tert-butylquinone and its hydroquinone form in oxidative processes can be complex. While TBHQ is an effective antioxidant, its oxidation product, tert-butylquinone, can participate in redox cycling that generates reactive oxygen species, potentially initiating or propagating oxidative damage. inchem.org The interconversion between TBHQ and tert-butylquinone is influenced by the presence of other oxidizing and reducing substances. researchgate.net The phenolic hydroxyl group of TBHQ can break the O-H bond to release a hydrogen atom, which then combines with free radicals to form stable products and antioxidant radicals, thus interrupting the free radical chain reaction. mdpi.com

Intermediates and Transition States in t-Butylquinone Oxide Reactions

The chemical reactivity of this compound is characterized by the formation of specific intermediates and transition states that govern the reaction pathways. In redox reactions, particularly in the oxidation of t-butylhydroquinone (tBuH₂Q) to this compound, a semiquinone radical intermediate is a key species. vulcanchem.com This radical can be detected using techniques like electron spin resonance spectroscopy. vulcanchem.com

In the context of palladium(II)-mediated oxidation, mechanistic studies have revealed distinct transition states for different substrates. While the oxidation of alcohols like 4-fluorobenzyl alcohol proceeds through a rate-limiting β-hydride elimination from a Pd(II)-alkoxide intermediate, the oxidation of tBuH₂Q follows a different path. nih.gov The rate-limiting step for tBuH₂Q oxidation is the isomerization from an O-bound to a C-bound Pd(II)-hydroquinonate species. nih.gov This difference in mechanism explains the observation that tBuH₂Q oxidation is significantly faster than alcohol oxidation, despite being thermodynamically less favorable. nih.gov

The activation energy for the oxidation of tBuH₂Q mediated by (bathocuproine)Pd(OAc)₂ has been determined through Eyring analysis, providing quantitative insight into the reaction kinetics. nih.gov The free energy of activation (ΔG‡) at 298 K for tBuH₂Q oxidation is 17.1 kcal/mol. nih.gov This is substantially lower than that for 4-fluorobenzyl alcohol oxidation (23.1 kcal/mol), highlighting the kinetic favorability of the hydroquinone oxidation pathway. nih.gov

Furthermore, studies on the photochemical reduction of 2,5-di-t-butyl-1,4-benzoquinone have pointed to the involvement of short-lived radical-pair intermediates. oup.com The character of these intermediates is crucial in understanding the electron transfer processes that drive the photochemical reactions. oup.com

Metal Ion Catalysis in Redox Transformations

Metal ions play a significant role in catalyzing the redox transformations of this compound and related compounds. The interaction between metal ions and quinones can influence the reaction rates and mechanisms by stabilizing intermediates and facilitating electron transfer. researchgate.netmdpi.com

Palladium(II) complexes have been effectively used to mediate the oxidation of t-butylhydroquinone to t-butylquinone. nih.gov The catalytic efficiency of these systems is influenced by the ancillary ligands attached to the palladium center. For instance, in the (bathocuproine)Pd(OAc)₂-mediated oxidation, the nature of the carboxylate ligand affects the reaction rate. nih.gov A study varying the carboxylate ligand showed that the rate of tBuH₂Q oxidation is sensitive to the steric profile of the ligand, as evidenced by a good correlation between the logarithm of the rate and the buried volume parameter of the carboxylate ligand. nih.gov

Iron is another metal that is important in the redox chemistry of quinones. Iron-containing catalysts, often in cooperative systems with alkali metal ions, can facilitate the oxidation of various organic substrates. organic-chemistry.org While direct studies on this compound might be specific, the general principles of iron catalysis in redox reactions are well-established. researchgate.netorganic-chemistry.org Redox-active metal ions like iron are commonly involved in biological and synthetic catalytic cycles, where they can act as both Lewis acids and redox centers. researchgate.net

The catalytic cycle in metal-mediated oxidations often involves the regeneration of the oxidized metal catalyst. nih.gov In some systems, a co-catalyst or a stoichiometric oxidant is used to return the metal to its higher oxidation state, allowing the catalytic process to continue. nih.gov The choice of metal and ligands can be tailored to control the redox potential of the catalyst and, consequently, the selectivity and efficiency of the oxidation reaction. nih.govacs.org

In-Depth Analysis of this compound: Spectroscopic and Computational Characterization

A comprehensive examination of the chemical compound this compound, focusing on its electronic and vibrational properties as determined through advanced computational and spectroscopic methods.

These studies on related molecules utilize a range of sophisticated techniques to elucidate their molecular and electronic structures. For instance, research on TBHQ and other substituted quinones often employs Density Functional Theory (DFT) for in-depth computational analysis. These analyses include the optimization of the molecule's geometric configuration to find its most stable three-dimensional shape. Following this, vibrational frequency analysis is typically performed to predict the molecule's infrared and Raman spectra, which can then be compared with experimental data for validation.

Furthermore, computational studies on analogous compounds delve into their electronic properties through excited state computations and electron-hole distribution analysis. These calculations provide insights into how the molecule absorbs light and how its electron density rearranges upon excitation, which is crucial for understanding its photochemical behavior. Molecular orbital analysis is another key component, offering a detailed picture of the energy levels and spatial distribution of electrons within the molecule, which governs its reactivity and electronic properties.

On the experimental front, vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is a fundamental tool for characterizing these types of compounds. By measuring the absorption or scattering of light at specific frequencies corresponding to molecular vibrations, scientists can identify functional groups and probe the molecular structure.

Despite the extensive research on the broader family of quinone compounds, a dedicated and detailed body of work on "this compound" that would allow for a thorough discussion of its specific geometric, vibrational, and electronic characteristics as per the requested detailed outline does not appear to exist in the current scientific literature. The available research provides a strong framework for how such a study might be conducted but does not offer the specific data required for a focused analysis of this compound itself.

Spectroscopic and Computational Characterization

Vibrational Spectroscopy Applications

Fourier Transform Infrared (FTIR) Spectroscopy Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation. The analysis of tert-butylquinone (TBQ), the oxidized form of tert-butylhydroquinone (B1681946) (TBHQ), reveals distinct vibrational modes associated with its quinone structure.

A key feature in the IR spectrum of TBQ is the prominent absorption band corresponding to the C=O stretching vibrations of the quinone ring. A standardized method for the determination of t-butyl-p-benzoquinone specifies recording the infrared spectrum in a chloroform (B151607) solution between 1775 cm⁻¹ and 1600 cm⁻¹. researchgate.net A distinct net absorbance is observed at approximately 1659 cm⁻¹ , which is characteristic of the carbonyl groups in the quinone structure. researchgate.net

In contrast, the FTIR spectrum of its precursor, TBHQ, is dominated by strong, broad absorption bands for the phenolic -OH groups, typically observed between 3200 and 3500 cm⁻¹. selcuk.edu.tr Upon oxidation to TBQ, these hydroxyl bands disappear and are replaced by the sharp, intense carbonyl peak. Other characteristic peaks for TBQ include those for C=C stretching within the ring and vibrations associated with the tert-butyl group.

Vibrational Mode Approximate Wavenumber (cm⁻¹) Compound
Carbonyl (C=O) Stretch1659tert-Butylquinone
Phenyl Ring Stretch1589, 1484tert-Butylhydroquinone
-OH Stretch (Phenolic)3445, 3279tert-Butylhydroquinone

Table 1: Comparison of Key FTIR Peaks for tert-Butylquinone and its Precursor. This table is interactive.

Raman Spectroscopy Characterization

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FTIR for vibrational analysis. It is particularly sensitive to non-polar bonds and symmetric vibrations. While detailed Raman spectra specifically for 2-tert-butyl-1,4-benzoquinone (B1215510) are not extensively published, analysis of related compounds such as 2,6-di-tert-butyl-p-benzoquinone (B114747) and the precursor TBHQ offers significant insight.

For TBHQ, FT-Raman spectra show aromatic C-H stretching vibrations around 3064 and 3031 cm⁻¹. dtu.dk The C-O stretching of the hydroxyl groups is also identifiable. In the case of 2,6-di-tert-butyl-p-benzoquinone, Raman spectra are available and provide a reference for the vibrational modes of a substituted quinone system. Key Raman bands for quinone structures are expected for the C=O and C=C stretching modes, which are highly characteristic of the quinone ring system. For methyl tertiary butyl ether (MTBE), a compound also containing a tert-butyl group, an intense band at approximately 722 cm⁻¹ is characteristic of this group, suggesting a similar feature would be present in the Raman spectrum of TBQ. researchgate.net The symmetric nature of the C=O bonds in the quinone ring often results in a strong Raman signal.

Vibrational Mode Approximate Wavenumber (cm⁻¹) Related Compound
Aromatic C-H Stretch3064, 3031tert-Butylhydroquinone dtu.dk
tert-Butyl Group Vibration~722Methyl tertiary butyl ether researchgate.net
C=O / C=C Ring Vibrations(Expected in fingerprint region)Substituted Benzoquinones

Table 2: Expected and Observed Raman Shifts Relevant to tert-Butylquinone. This table is interactive.

Electronic Absorption Spectroscopy

Electronic absorption spectroscopy, specifically in the ultraviolet-visible (UV-Vis) range, provides information about the electronic transitions within a molecule. The conjugation of the quinone ring in tert-butylquinone gives rise to characteristic absorption bands.

Ultraviolet-Visible (UV-Vis) Absorption Spectra Interpretation

The UV-Vis spectrum of tert-butylquinone is characterized by absorptions resulting from n→π* and π→π* electronic transitions. The n→π* transition, which involves the promotion of a non-bonding electron from an oxygen atom to an anti-bonding π* orbital, is typically weaker and occurs at a longer wavelength. The π→π* transitions are more intense and occur at shorter wavelengths.

Studies involving the simultaneous detection of TBHQ and its oxidation product, 2-tert-butyl-1,4-benzoquinone (referred to as TQ), have utilized a UV detector set at different wavelengths for each compound. researchgate.net Specifically, TQ is monitored at a wavelength of 310 nm , which is distinct from the absorption maximum of TBHQ at 280-292 nm. researchgate.netnih.gov Spectrophotometric studies on amino acid derivatives of tert-butylquinone also demonstrate characteristic absorption spectra in the UV-Vis range, which shift upon interaction with biomolecules like DNA. acs.orgselcuk.edu.tr These studies confirm that the quinone moiety is a strong chromophore responsible for the molecule's absorption properties.

Compound Reported λmax (nm) Transition Type (Probable)
2-tert-butyl-1,4-benzoquinone (TQ)310n→π
tert-Butylhydroquinone (TBHQ)292π→π

Table 3: UV-Vis Absorption Maxima for tert-Butylquinone and its Precursor. This table is interactive.

Time-Dependent DFT for UV Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a computational quantum chemistry method used to predict the electronic excited states and UV-Vis absorption spectra of molecules. chemicalbook.com This approach is valuable for interpreting experimental spectra by assigning specific electronic transitions to the observed absorption bands.

For molecules like tert-butylhydroquinone, TD-DFT calculations using functionals like B3LYP have successfully predicted the UV spectra. The calculations show that the main absorption bands are formed by n→π* and π→π* transitions. This methodology is directly applicable to tert-butylquinone. TD-DFT can model the electronic transitions responsible for its characteristic color and absorption profile. The calculations can predict the energies of the lowest singlet excited states, which correspond to the absorption maxima (λmax) in the experimental spectrum. This computational analysis helps to confirm that the longer-wavelength absorption band around 310 nm is due to the n→π* transition of the quinone carbonyl groups, while more intense absorptions at shorter wavelengths are due to π→π* transitions within the conjugated system.

Magnetic Resonance Spectroscopy

Magnetic resonance spectroscopy techniques are indispensable for detecting and characterizing species with unpaired electrons, such as radicals.

Electron Spin Resonance (ESR) Spectroscopy for Radical Detection

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a highly sensitive method for the direct detection of free radicals. The formation of the corresponding semiquinone radical from tert-butylquinone is a key step in many of its chemical and biological activities.

When tert-butylhydroquinone (TBHQ) undergoes oxidation, or when tert-butylquinone (TBQ) is reduced by one electron, a persistent tert-butylsemiquinone radical is formed. This radical species has been successfully detected and characterized using ESR spectroscopy. Studies have shown that the incubation of TBHQ can generate the semiquinone radical through autooxidation, a process that is significantly enhanced by enzymatic activity. Photoreduction of 2-tert-butyl-p-benzoquinone has also been shown to produce isomeric semiquinone radicals that are readily observable by ESR. The resulting ESR spectrum provides information about the g-factor and hyperfine coupling constants, which act as a fingerprint for the specific radical species, confirming its structure and electronic distribution.

Nuclear Magnetic Resonance (NMR) for Structural Elucidation of Reaction Products

Nuclear Magnetic Resonance (NMR) spectroscopy is a pivotal technique for the structural elucidation of products resulting from reactions involving tert-butyl-substituted quinones and related phenols. Both ¹H and ¹³C NMR are employed to identify reaction products and determine the extent of conversion.

In studies involving the reactivity of copper complexes with substituted phenols, ¹H NMR spectroscopy has been utilized to analyze the crude reaction mixtures. For instance, the reaction with 2,4-di-tert-butyl phenol (B47542) was shown by ¹H NMR to yield products such as 2,2'-thiobis(4,6-di-tert-butylphenol) and 3,3',5,5'-tetra-tert-butyl-(1,1'-biphenyl)-2,2'-diol. wiley-vch.de The conversion of the starting phenol to these products was quantified using NMR data, with one reaction showing a 72% conversion. wiley-vch.de Similarly, when 2,6-di-tert-butyl phenol was reacted, ¹H NMR analysis indicated the formation of 3,3',5,5'-tetra-t-butyldiphenoquinone. wiley-vch.de

¹³C NMR spectroscopy has been instrumental in confirming the products of redox reactions. For example, in the two-electron reduction of 3,5-di-tert-butyl-1,2-benzoquinone by ascorbate, ¹³C NMR spectra confirmed that the products were 3,5-di-tert-butylcatechol (B55391) and dehydroascorbate. cdnsciencepub.com This analysis supported a 1:1 stoichiometry for the reaction. cdnsciencepub.com The chemical shifts observed in the NMR spectra are characteristic of the specific carbon environments within the product molecules, allowing for unambiguous identification. cdnsciencepub.comrsc.org

Detailed NMR data for reaction products are crucial for confirming their structures. The following table provides an example of ¹H NMR data for a product formed in a related reaction system.

Table 1: ¹H NMR Data for Me4pdaH+ Formed in a Reaction Mixture

Chemical Shift (δ) (ppm) Multiplicity Coupling Constant (J) (Hz) Number of Protons Assignment
9.35 s - 2H -
7.20 – 7.65 m - 30H -
2.86 q 7.2 12H -
2.50 t 6.6 8H -
2.35 s - 24H -
1.69 m 6.6 4H -
1.90 t 7.2 18H -

Data sourced from a reaction involving a copper complex and subsequent analysis by NMR. wiley-vch.de

Mass Spectrometry for Molecular Identification and Fragmentation Pathways

Mass spectrometry (MS) is an essential tool for determining the molecular weight of tert-butylquinone derivatives and for elucidating their fragmentation pathways, which aids in structural confirmation. Gas Chromatography-Mass Spectrometry (GC-MS) is commonly used for the analysis of reaction products such as 3,5-di-tert-butylquinone. rsc.org

Under electron impact (EI) ionization, organic molecules like quinones undergo characteristic fragmentation. msu.edulibretexts.org While the molecular ion peak (M+) may be observed, its intensity can vary. For cyclic ketones and aromatic systems, fragmentation often involves characteristic losses. For instance, cyclohexene (B86901) compounds can undergo a retro-Diels-Alder rearrangement. msu.edu In ketones, alpha-cleavage, the breaking of the bond adjacent to the carbonyl group, is a common pathway. msu.edulibretexts.org Another significant fragmentation mechanism for carbonyl compounds is the McLafferty rearrangement, which involves the transfer of a gamma-hydrogen atom to the carbonyl oxygen, followed by cleavage. msu.edu

For N-oxide containing compounds, characteristic fragmentation pathways can include the loss of a hydroxyl radical or an oxygen atom from the molecular ion. conicet.gov.ar The specific fragmentation pattern is influenced by the substituents on the molecule. conicet.gov.ar Tandem mass spectrometry (MS/MS) experiments, where a specific precursor ion is selected and fragmented, are used to probe these pathways in detail. uvic.ca

The fragmentation of a tert-butylquinone would be expected to involve losses related to the tert-butyl group and the quinone ring. A common initial fragmentation for tert-butyl substituted compounds is the loss of a methyl radical (M-15) to form a stable tertiary carbocation.

Table 2: Common Fragmentation Patterns in Mass Spectrometry

Fragmentation Type Description Typical Neutral Loss
Alpha-Cleavage Bond cleavage adjacent to a carbonyl group. msu.edu Alkyl radical
McLafferty Rearrangement Hydrogen transfer from a γ-carbon to a carbonyl oxygen, followed by β-cleavage. msu.edu Alkene
Retro-Diels-Alder Cleavage of a cyclohexene-type ring into a diene and an alkene. msu.edu Alkene

X-ray Crystallography of t-Butylquinone Oxide Complexes and Derivatives

X-ray crystallography provides definitive proof of molecular structure by determining the precise arrangement of atoms in a crystalline solid. This technique has been applied to study metal complexes involved in the chemistry of tert-butyl substituted catechols, which are the direct precursors to the corresponding quinones.

For example, the structures of various copper(II) complexes synthesized as potential catalysts for the oxidation of 3,5-di-tert-butylcatechol (3,5-DTBC) have been determined by single-crystal X-ray diffraction. jhu.edu These structural studies revealed important features such as the coordination geometry around the copper centers and the distances between metal ions in dinuclear complexes. jhu.edu The analysis of these crystal structures helps in understanding the mechanism of catalytic oxidation that leads to the formation of the corresponding quinone.

The crystallographic data obtained for these and related structures are summarized in tables that include key parameters like crystal system, space group, and unit cell dimensions.

Table 3: Example Crystallographic Data for a Bipyrazole Derivative

Parameter Value
Crystal System Triclinic
Space Group P-1
a (Å) 7.7113(8)
b (Å) 12.3926(14)
c (Å) 12.9886(12)
α (°) 92.008(8)
β (°) 102.251(8)
γ (°) 99.655(9)

Data for 1,1'-bis(2-nitrophenyl)-5,5'-diisopropyl-3,3'-bipyrazole. researchgate.net

Table 4: List of Mentioned Compounds

Compound Name
This compound
2,2'-thiobis(4,6-di-tert-butylphenol)
2,4-di-tert-butyl phenol
2,6-di-tert-butyl phenol
3,3',5,5'-tetra-tert-butyl-(1,1'-biphenyl)-2,2'-diol
3,3',5,5'-tetra-t-butyldiphenoquinone
3,5-di-tert-butyl-1,2-benzoquinone
3,5-di-tert-butylcatechol
Ascorbate
Dehydroascorbate
Me4pdaH+
1,1′-bi-2-naphtol (BINOL)
(S)-O=PPh(BINOL)

Interactions with Biological Macromolecules Mechanistic Aspects

Nucleic Acid Interaction Mechanisms

t-Butylquinone oxide engages with Deoxyribonucleic Acid (DNA) through specific binding and oxidative processes, influencing the molecule's structure and integrity.

Spectroscopic, chemometric, and molecular docking studies have been employed to characterize the binding of t-Butylquinone (TBQ) to calf thymus DNA (ctDNA). researchgate.net Research indicates that TBQ and ctDNA form a 1:1 complex, with a binding constant in the range of 10⁴ L mol⁻¹. researchgate.net The primary forces driving this interaction are believed to be hydrophobic interactions, van der Waals forces, and hydrogen bonds. researchgate.net

Experimental evidence from fluorescence displacement, viscosity measurements, and molecular docking strongly suggests that t-Butylquinone binds to the minor groove of the DNA double helix. researchgate.net The minor groove is a key site for the interaction of various small molecules with DNA, and its sequence-dependent structure can influence binding affinity. nih.gov Unlike intercalating agents that insert themselves between the base pairs of the DNA, groove binders fit into the indentations of the helix, a mode of interaction that is generally associated with lower mutagenicity. researchgate.netnih.gov

The binding of t-Butylquinone to the DNA minor groove results in a slight disturbance of the DNA's conformation. researchgate.net However, this perturbation is described as minor, and the DNA largely maintains its native B-form helical structure. researchgate.netx-mol.net This is in contrast to its precursor, TBHQ, which has been shown to induce a more significant conformational change from the B-form to the A-form of DNA. researchgate.netnih.gov

Table 1: Binding Characteristics of t-Butylquinone with Calf Thymus DNA (ctDNA)

ParameterFindingSource(s)
Binding Mode Minor Groove Binding researchgate.net
Complex Stoichiometry 1:1 (t-Butylquinone:ctDNA) researchgate.net
Binding Constant (K) ~10⁴ L mol⁻¹ researchgate.net
Primary Driving Forces Hydrophobic interactions, Van der Waals forces, Hydrogen bonds researchgate.net
Effect on DNA Conformation Minor perturbation; DNA maintains B-form researchgate.netx-mol.net

t-Butylquinone is implicated in processes that lead to oxidative damage of DNA. nih.govacs.org Its formation from the oxidation of TBHQ, a reaction that can be catalyzed by metal ions like copper (Cu(II)), is a key step in this pathway. nih.govresearchgate.net The activation of TBHQ by Cu(II) leads to the generation of t-Butylquinone, a semiquinone anion radical, and reactive oxygen species (ROS). nih.gov

These highly reactive oxygen species, which include superoxide (B77818), hydrogen peroxide, and hydroxyl radicals, can inflict damage upon cellular macromolecules, including DNA. acs.org The resulting oxidative DNA damage can manifest as strand breaks and the formation of oxidized bases, such as 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG). nih.govacs.org Studies have demonstrated that incubating supercoiled plasmid DNA with TBHQ and Cu(II) causes extensive DNA strand breaks. nih.gov Furthermore, in cultured rat hepatocytes, TBHQ has been shown to increase the formation of 8-OHdG in nuclear DNA, a process that is believed to involve a Cu(II)/Cu(I) redox mechanism. nih.gov

Binding Modes with Deoxyribonucleic Acid (DNA)

Protein Interaction Studies

The reactivity of t-Butylquinone also extends to interactions with key proteins, particularly enzymes involved in metabolic pathways.

t-Butylquinone has been shown to interact significantly with the Cytochrome P-450 enzyme system. nih.gov Research demonstrates that t-Butylquinone engages in redox cycling with NADPH-cytochrome P-450 reductase. nih.gov This process leads to an increase in NADPH-oxidase activity in both the purified reductase and when it is bound within liver microsomes. nih.gov

A notable consequence of this interaction is the potent inhibition of electron transfer from the NADPH-cytochrome P-450 reductase to cytochrome P-450 itself. nih.gov In studies using liver microsomes from phenobarbital-treated rats, t-Butylquinone concentrations between 20-100 microM were found to strikingly inhibit this electron transfer. nih.gov However, when assessing its impact on the metabolism of biphenyl (B1667301), t-Butylquinone was found to be a less effective inhibitor compared to its precursor, BHA, or to menadione (B1676200) (vitamin K3). nih.gov

Table 2: Effects of t-Butylquinone on Cytochrome P-450 System Components

InteractionObserved EffectSource(s)
Redox Cycling Occurs with NADPH-cytochrome P-450 reductase, enhancing NADPH-oxidase activity. nih.gov
Electron Transfer Strikingly inhibits electron transfer from reductase to cytochrome P-450. nih.gov
Metabolic Inhibition Less effective inhibitor of biphenyl metabolism than BHA or menadione. nih.gov

Binding with Serum Albumin Proteins (e.g., Bovine Serum Albumin)

The interaction of quinones and their precursors with serum albumins, the primary transport proteins in the bloodstream, is a critical determinant of their distribution and bioavailability. While direct studies on this compound are limited, extensive research has been conducted on its immediate metabolic precursor, tert-butylhydroquinone (B1681946) (TBHQ). In vivo, TBHQ is oxidized to form tert-butyl-p-benzoquinone (TBBQ), the compound of interest. nih.gov Therefore, understanding the binding of TBHQ to serum albumin provides significant insight into the subsequent interactions of its quinone metabolite.

Spectroscopic and thermodynamic studies have elucidated the mechanism by which TBHQ binds to bovine serum albumin (BSA), a widely used model protein for human serum albumin due to their high structural similarity. The interaction between TBHQ and BSA has been shown to proceed via a static quenching mechanism, which indicates the formation of a stable ground-state complex between the ligand (TBHQ) and the protein (BSA). capes.gov.bruvic.caresearchgate.net

The primary forces driving the formation of the TBHQ-BSA complex are hydrophobic interactions and hydrogen bonds. capes.gov.bruvic.caresearchgate.net This is supported by thermodynamic analysis, which reveals a negative enthalpy change (ΔH) and a positive entropy change (ΔS). The negative Gibbs free energy (ΔG) value confirms that the binding process is spontaneous. capes.gov.bruvic.ca Molecular docking and spectroscopic data suggest that TBHQ binds specifically within Subdomain IIA of BSA, a major ligand-binding site that also binds many drugs. nih.gov This interaction induces conformational changes in the protein, leading to a reduction in its α-helical content and altering the microenvironment polarity around the protein's tryptophan residues. nih.govcapes.gov.brresearchgate.net

The binding affinity is significant, with reported binding constants indicating a strong interaction that facilitates the distribution of the compound throughout the body. nih.govresearchgate.net

Table 1: Thermodynamic Parameters for the Interaction of tert-Butylhydroquinone (TBHQ) with Bovine Serum Albumin (BSA)

Parameter Value Significance Source
Binding Constant (Kb) at 298 K (1.18 ± 1.50) × 10⁴ M⁻¹ Indicates strong binding affinity between TBHQ and BSA. researchgate.net
Enthalpy Change (ΔH) -110.11 ± 15.29 kJ mol⁻¹ The negative value suggests the binding process is exothermic and that hydrogen bonds and van der Waals forces are significant. researchgate.net
Entropy Change (ΔS) -293.36 ± 50.87 J mol⁻¹ K⁻¹ The negative value is indicative of a process where randomness decreases as the complex forms. researchgate.net
Gibbs Free Energy (ΔG) Negative A negative ΔG indicates that the binding process is spontaneous. capes.gov.bruvic.ca
Binding Mechanism Static Quenching Formation of a stable ground-state complex. capes.gov.bruvic.caresearchgate.net
Primary Interaction Forces Hydrophobic forces and hydrogen bonds The main drivers of the binding interaction. capes.gov.bruvic.caresearchgate.net

Note: The data presented is for tert-butylhydroquinone (TBHQ), the metabolic precursor to this compound.

Membrane Interactions and Permeability Mechanisms

The ability of a compound to interact with and permeate cell membranes is fundamental to its biological activity. Quinones, as a class of compounds, are generally recognized for their capacity to cross cellular membranes. nih.gov The interactions of this compound and its precursor, TBHQ, with biological membranes involve several mechanisms that can alter membrane structure and function.

One of the primary mechanisms of interaction is the disruption of the cell membrane's integrity. Studies on TBHQ have shown that it can react with the cell membrane, leading to increased permeability and the subsequent leakage of intracellular components. nih.gov This disruption is a key aspect of its antimicrobial activity. nih.gov

Furthermore, specific effects on membrane permeability to ions have been observed. For instance, TBHQ has been found to increase the permeability of membranes to zinc ions (Zn²⁺). nii.ac.jp Conversely, studies on a related compound, 2,5-di-(tert-butyl)-1,4-benzohydroquinone, have shown that it can decrease the passive calcium (Ca²⁺) permeability of the endoplasmic reticulum. nih.gov This suggests that the interactions of t-butylated quinones and hydroquinones with membranes can be complex and may depend on the specific membrane type and cellular context. In some plant-based systems, TBHQ treatment has been associated with a decrease in cell membrane permeability, a mechanism linked to the prevention of enzymatic browning in fruit by maintaining cellular compartmentalization. researchgate.net

The permeability of quinones across a lipid bilayer is an activated process that requires overcoming unfavorable desolvation and dielectric interactions as the polar part of the molecule enters the hydrophobic membrane core. The lipid composition of the membrane, particularly the degree of acyl chain unsaturation, plays a crucial role. Membranes with a higher fraction of unsaturated lipids are typically less ordered and more porous, which lowers the free energy barrier for quinone permeation and allows for faster transversal diffusion (flip-flop) across the bilayer. nih.gov

Table 2: Summary of Membrane Interactions and Permeability Effects

Compound Membrane System Observed Effect Mechanism Source
tert-Butylhydroquinone (TBHQ) General Cell Membrane Disruption and leakage of intracellular contents Direct interaction with membrane components nih.gov
tert-Butylhydroquinone (TBHQ) Cellular Membranes Increased Zn²⁺ permeability Alteration of membrane transport pathways nii.ac.jp
2,5-di-(tert-butyl)-1,4-benzohydroquinone Endoplasmic Reticulum Decreased passive Ca²⁺ permeability Inhibition of Ca²⁺ leak channels nih.gov
tert-Butylhydroquinone (TBHQ) Papaya Fruit Cells Decreased cell membrane permeability Maintenance of membrane integrity, preventing browning researchgate.net
General Quinones Lipid Bilayer Transversal diffusion (flip-flop) Overcoming energy barrier, influenced by lipid unsaturation nih.gov

Applications in Chemical Transformations and Materials Science

Catalytic Roles in Organic Synthesis

Quinones are a well-established class of organic molecules that can act as catalysts or mediators in redox reactions. Their ability to participate in electron and proton transfer processes makes them suitable for facilitating a variety of synthetic transformations.

Quinone-Catalyzed Selective Oxidation of Organic Substrates

Quinones, including derivatives like t-butylquinone oxide, play a significant role as catalysts in the selective oxidation of organic compounds. These reactions are fundamental in organic synthesis for the introduction of oxygen-containing functional groups or the formation of carbon-carbon double bonds. The catalytic cycle typically involves the quinone being reduced by the substrate, followed by its reoxidation by a terminal oxidant, such as molecular oxygen.

The catalytic activity of quinones is often employed in conjunction with transition metal co-catalysts. For instance, palladium-catalyzed oxidation reactions, such as the Wacker oxidation, frequently utilize a benzoquinone derivative as a reoxidant for the palladium catalyst. In these systems, the quinone facilitates the turnover of the active metal catalyst, enabling the use of only a catalytic amount of the metal. While specific studies focusing solely on this compound as the primary catalyst are not extensively detailed, the principles of quinone catalysis are broadly applicable. For example, systems using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) in combination with tert-butyl nitrite (B80452) have been developed for the aerobic oxidation of benzylic alcohols. amerigoscientific.comacademie-sciences.fr These systems highlight the versatility of quinones in mediating oxidation reactions with molecular oxygen as the ultimate oxidant. amerigoscientific.comacademie-sciences.fr

The general mechanism for quinone-catalyzed oxidation can be illustrated by the oxidation of an alcohol. The quinone oxidizes the alcohol to an aldehyde or ketone, and the resulting hydroquinone (B1673460) is then re-oxidized by a co-catalyst or a terminal oxidant, regenerating the active quinone species for the next catalytic cycle.

Dehydrogenation Reactions

Dehydrogenation is a critical transformation for the synthesis of unsaturated compounds, particularly aromatic and heteroaromatic systems. Quinones are effective reagents for such reactions, acting as hydrogen acceptors. High-potential quinones like DDQ are commonly used stoichiometrically for dehydrogenation, but the development of catalytic systems is a key area of research to improve sustainability. rsc.org

The dehydrogenation of indolines to indoles is a strategic route in pharmaceutical synthesis. rsc.org While DDQ is often used for this purpose, its cost and the waste generated have prompted the search for catalytic alternatives. rsc.org Research has shown that o-quinone catalysts, inspired by copper amine oxidase (CAO) enzymes, can effectively catalyze the aerobic dehydrogenation of amines. rsc.org These systems, often involving metal complexes of quinone-like ligands, can operate under mild conditions with molecular oxygen as the terminal oxidant. rsc.org The reactivity of this compound in such catalytic dehydrogenations is inferred from the broader class of quinones, where the redox potential and steric environment of the specific quinone dictate its efficacy. lew.ro The dehydrogenation process typically involves the transfer of a hydride from the substrate to the quinone, followed by deprotonation to yield the unsaturated product and the hydroquinone. lew.ro

Precursor in Fine Chemical Synthesis

The electrophilic nature of the this compound ring and its substitution pattern make it a valuable starting material for the synthesis of more complex molecules. It can undergo various addition and cycloaddition reactions to build intricate molecular architectures.

Building Blocks for Natural Product Analogs

Natural products provide a rich source of inspiration for the development of new therapeutic agents. The synthesis of analogs of these natural products is crucial for studying structure-activity relationships (SAR) and optimizing biological activity. Substituted benzoquinones, such as this compound, serve as key building blocks in this endeavor.

For example, the core structure of many bioactive natural products contains a quinone moiety. By using this compound as a starting material, chemists can introduce various functional groups through reactions like Michael additions. The reaction of 2-tert-butyl-1,4-benzoquinone (B1215510) with primary amines or thiols leads to the formation of mono- or bis-substituted amino- and thio-benzoquinones. lew.roresearchgate.netdergipark.org.tr These new derivatives can be considered analogs of naturally occurring quinones that exhibit a wide range of biological activities, including antibacterial, antifungal, and antitumor properties. lew.roscielo.br A study focused on synthesizing a library of analogs of the natural product bolinaquinone (B1246664) started from a substituted 1,4-benzoquinone, demonstrating the utility of this strategy. royalsocietypublishing.org This approach allows for the systematic modification of the quinone core to explore its biological potential. royalsocietypublishing.org

Table 1: Synthesis of Substituted Benzoquinones from 2-tert-Butyl-1,4-benzoquinone

Starting Material Reagent Product Type Potential Application Reference
2-tert-Butyl-1,4-benzoquinone Thiols Thio-substituted benzoquinones Bioactive compound analogs lew.ro
2-tert-Butyl-1,4-benzoquinone Primary Amines Amino-substituted benzoquinones Bioactive compound analogs lew.roresearchgate.netdergipark.org.tr

This table is generated based on data from the provided text and is for illustrative purposes.

Synthesis of Complex Organic Scaffolds

The construction of complex molecular frameworks is a central goal of organic synthesis. This compound can be employed in various reactions to create intricate and functionally diverse scaffolds. Its photochemical reactivity, for instance, is solvent-dependent and can be harnessed to achieve selective C-H functionalization, affording a range of valuable synthetic intermediates. medchemexpress.com

A notable example is the synthesis of unsymmetrical azatrioxa scielo.brcirculenes. In a controlled, stepwise condensation, N-benzyl-2,7-di-tert-butyl-3,6-dihydroxycarbazole is reacted with two different 1,4-benzoquinones, one of which can be 2-tert-butyl-1,4-benzoquinone. rsc.org This reaction, which involves the formation of multiple C-C and C-O bonds, demonstrates remarkable regiochemical control and yields a complex, antiaromatic heterocyclic scaffold. rsc.org Furthermore, this compound can participate in cycloaddition reactions, such as the Diels-Alder reaction, which is a powerful tool for constructing polycyclic systems found in many natural products. scielo.br The reaction of p-benzoquinones as dienophiles is a well-established method for building six-membered rings with controlled stereochemistry. scielo.brrsc.org

Advanced Materials and Nanotechnology Integration

The unique electronic and chemical properties of this compound also lend themselves to applications in materials science, particularly in the realm of nanotechnology. The integration of organic molecules with inorganic nanomaterials can lead to hybrid systems with synergistic properties and novel functionalities.

A compelling example of this integration is the combination of 2-tert-butyl-1,4-benzoquinone (TBQ) with zinc oxide nanoparticles (ZnO-NPs). rsc.orgrsc.org This hybrid material has been investigated as a strategy to inhibit biofilm formation and virulence factors in bacteria such as Chromobacterium violaceum. rsc.orgrsc.org In this system, the ZnO-NPs can attach to the bacterial cell walls or biofilm matrix. rsc.org The local dissolution of the nanoparticles leads to an increased concentration of Zn²⁺ ions, which can disrupt cellular processes. rsc.org

The study found that the presence of ZnO-NPs significantly enhanced the efficacy of TBQ as a quorum sensing inhibitor. rsc.orgrsc.org The combined ZnO-TBQ system was more effective at reducing the expression of genes related to quorum sensing, thereby limiting the infectivity of the bacteria. rsc.org This synergistic effect offers a promising new strategy for combating bacterial resistance by attenuating virulence rather than directly killing the bacteria, which can reduce the selective pressure for developing resistance. rsc.orgrsc.org This research highlights the potential of integrating a relatively simple organic molecule like this compound with advanced nanomaterials to create sophisticated functional systems with biomedical applications.

Table 2: Chemical Compounds Mentioned

Compound Name Systematic Name
This compound 2-tert-Butyl-1,4-benzoquinone
DDQ 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone
tert-Butyl nitrite Nitrous acid, 1,1-dimethylethyl ester
Indoline 2,3-Dihydro-1H-indole
Indole 1H-Indole
Copper amine oxidase Not applicable
N-benzyl-2,7-di-tert-butyl-3,6-dihydroxycarbazole 1-Benzyl-2,7-bis(1,1-dimethylethyl)-9H-carbazole-3,6-diol
Azatrioxa scielo.brcirculene Specific derivatives mentioned in text
Zinc oxide Zinc oxide
Bolinaquinone A natural sesquiterpene quinone
4-Fluoroaniline 4-Fluoroaniline
Thiol A compound containing a sulfhydryl group

Integration into Sensor Platforms

The primary application of this compound in sensor technology is intrinsically linked to its reduced form, tert-butylhydroquinone (B1681946) (TBHQ). Electrochemical sensors designed for the detection of TBHQ, a widely used antioxidant in foods and oils, operate on the principle of oxidizing TBHQ to tert-butyl-p-benzoquinone (this compound) at an electrode surface. mdpi.comnih.govmdpi.com The resulting oxidation current is measured and correlated to the concentration of TBHQ in a sample. nih.gov The efficiency, sensitivity, and selectivity of these sensors are critically dependent on the electrode material, which facilitates this redox transformation.

Researchers have developed numerous strategies to modify electrode surfaces to enhance their electrocatalytic performance for the TBHQ/t-butylquinone oxide reaction. These modifications aim to increase the surface area, accelerate the rate of electron transfer, and lower the potential required for oxidation. mdpi.commdpi.com For instance, a sensor using a nickel-aluminum layered double hydroxide (B78521) composite pyrolyzed onto glucose carbon spheres demonstrated a low detection limit of 8.2 nM for TBHQ. mdpi.comnih.gov The synergistic effect of porous carbon and nickel metal nanoparticles in the composite material was shown to accelerate electron transfer and improve sensor sensitivity. mdpi.comnih.gov

Another approach involves the use of carbon nanomaterials. A sensor fabricated by modifying a paste electrode with single-wall carbon nanotubes (SWCNTs) improved the oxidation current of TBHQ by a factor of 2.62 and reduced the oxidation potential by 50 mV. nih.gov Similarly, a ratiometric electrochemical sensor combining tubular poly(3,4-ethylenedioxythiophene) (T-PEDOT) with single-wall carbon nanohorns (SWCNHs) showcased remarkable electrocatalytic performance towards TBHQ due to the excellent electrical conductivity and catalytic properties of the composite. mdpi.com

The performance of these sensors highlights the successful integration of the this compound redox reaction into analytical platforms. The key parameters for these sensors, including the limit of detection (LOD) and the linear range of detection, are summarized below.

Table 1: Performance of Various Electrochemical Sensors Based on the TBHQ/t-Butylquinone Oxide Redox Couple

Electrode Modification Limit of Detection (LOD) Linear Range Source(s)
Nickel-Aluminum Layered Double Hydroxide@Carbon Spheres 8.2 nM 0.02–30 µM mdpi.comnih.gov
Single-Wall Carbon Nanotubes (SWCNTs) on Paste Electrode 10 nM 0.05–390 µM nih.gov
SWCNHs/T-PEDOT Nanocomposite on Glassy Carbon Electrode 0.005 µg mL⁻¹ 0.01–200.0 µg mL⁻¹ mdpi.com

Redox-Active Components in Functional Materials

The ability of quinones to undergo stable and reversible oxidation and reduction makes them highly attractive as redox-active materials for energy storage applications. diva-portal.orgnii.ac.jpdiva-portal.org Quinone-based materials are being explored as environmentally friendly and cost-effective alternatives to traditional metal-based electrodes in batteries. diva-portal.org The core of this application lies in the reversible two-electron, two-proton redox reaction that transforms the quinone into its hydroquinone form, allowing for the storage and release of energy. mdpi.com

Tert-butyl-p-benzoquinone is a promising candidate in this field. The introduction of an aliphatic chain like a tert-butyl group can resolve issues of low voltage and solubility often seen with unsubstituted p-benzoquinone in non-aqueous media. researchgate.net This substitution can negatively shift the redox potential and increase solubility, thereby enhancing the energy density of the redox couple for applications in non-aqueous flow batteries. researchgate.net Studies have shown that a designed tert-butyl-p-benzoquinone molecule can exhibit a stable voltage profile during flow battery cycling. researchgate.net

Furthermore, quinone derivatives can be incorporated into polymer structures to create conducting redox polymers (CRPs). diva-portal.orgdiva-portal.org In these materials, the quinone moiety provides the charge storage capacity, while a conducting polymer backbone, such as poly(3,4-ethylenedioxythiophene) (PEDOT), facilitates electron transport and prevents the dissolution of the active material into the electrolyte. diva-portal.org For such a system to be effective, the redox potential of the quinone must match the potential window where the polymer backbone is electrically conductive. diva-portal.orgnii.ac.jp The redox potential of a quinone can be effectively tuned by adding substituents to the quinone ring, making it possible to match various polymer backbones. diva-portal.org This strategy is central to developing novel organic batteries with high charge capacity for sustainable energy storage. diva-portal.org

Table 2: Chemical Compounds Mentioned

Compound Name Abbreviation / Synonym
terthis compound tert-butyl-p-benzoquinone, TBBQ
tert-Butylhydroquinone TBHQ
Nickel-Aluminum Layered Double Hydroxide NiAl-LDH
Single-Wall Carbon Nanotubes SWCNTs
Single-Wall Carbon Nanohorns SWCNHs
Poly(3,4-ethylenedioxythiophene) PEDOT
Nickel Tungstate NiWO₄

Advanced Analytical Methodologies in Research

Chromatographic Techniques for Separation and Analysis in Research Studies

Chromatography stands as a cornerstone for the separation and analysis of t-butylquinone oxide from complex mixtures, particularly in food and biological samples. The choice of chromatographic technique is dictated by the physicochemical properties of the analyte and the matrix in which it is present.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of this compound, often in conjunction with its precursor, TBHQ. researchgate.netacs.org Both normal-phase (NP-HPLC) and reversed-phase (RP-HPLC) methods have been successfully developed.

In a notable NP-HPLC method, researchers achieved the simultaneous detection of TBHQ and this compound (TQ) in edible oils. researchgate.netacs.org This method utilized a C18 column with a gradient elution system composed of n-hexane containing 5% ethyl acetate (B1210297) and n-hexane containing 5% isopropanol. researchgate.netacs.org A UV detector set at dual wavelengths, 280 nm for TBHQ and 310 nm for TQ, allowed for their distinct quantification. researchgate.netacs.org The column temperature was maintained at 30 °C. researchgate.netacs.org This method demonstrated excellent linearity for both compounds within a range of 0.10–500.00 μg/mL. acs.org

Reversed-phase HPLC is also commonly employed for the analysis of TBHQ and, by extension, its derivatives. researchgate.net A rapid RP-HPLC method for assaying TBHQ in food products used an isocratic system with 1% acetic acid and acetonitrile (B52724) (3:2 ratio) at a flow rate of 1 mL/min, achieving good separation. researchgate.net While this study focused on TBHQ, the methodology is adaptable for the analysis of this compound.

Table 1: HPLC Methods for this compound Analysis

Parameter Normal-Phase HPLC researchgate.netacs.org Reversed-Phase HPLC researchgate.net
Stationary Phase C18 Column C18 Column
Mobile Phase Gradient: n-hexane with 5% ethyl acetate and n-hexane with 5% isopropanol Isocratic: 1% acetic acid and acetonitrile (3:2)
Detection UV at 280 nm (TBHQ) and 310 nm (TQ) UV
Flow Rate Not specified 1 mL/min
Column Temperature 30 °C Not specified
Linear Range 0.10–500.00 μg/mL (for both TBHQ and TQ) Not specified for TQ
LOD TQ: < 0.10 μg/mL Not specified for TQ

| LOQ | TQ: < 0.30 μg/mL | Not specified for TQ |

LOD: Limit of Detection, LOQ: Limit of Quantification

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a sample. wikipedia.org It is particularly useful for the analysis of volatile and semi-volatile compounds. In the context of this compound, GC-MS has been employed for the simultaneous determination of TBHQ and its transformation products, including t-butylbenzoquinone (TBBQ), in fats and oils. researchgate.net

The GC-MS technique is considered a "gold standard" for forensic substance identification due to its high specificity. wikipedia.org For the analysis of antioxidants in food, a common procedure involves extraction with a solvent like ethanol, followed by separation and detection using GC-MS. researchgate.net The high temperatures used in the GC-MS injection port can sometimes lead to thermal degradation of the injected molecules. wikipedia.org However, for compounds like this compound, GC-MS provides definitive identification based on their mass spectra. shimadzu.com

One study detailed a method for the simultaneous determination of five synthetic antioxidants, including TBHQ, in edible vegetable oil using GC-MS. researchgate.net The analytes were extracted with ethanol, and the extraction conditions were optimized. researchgate.net This approach can be adapted to include the analysis of this compound.

Table 2: GC-MS Analysis of TBHQ and Related Compounds

Application Key Findings Reference
Simultaneous Determination in Edible Oils Successful simultaneous determination of TBHQ and its transformation products (TBBQ, MAHQ). Recovery rates were over 90%. researchgate.net
Analysis of Antioxidants in Butter A standard solution containing TBHQ was successfully analyzed, with clear detection of the constituent peak. shimadzu.com

| General Food Analysis | GC-MS is a frequently used method for the analysis of synthetic phenolic antioxidants in various food products. | nih.gov |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a versatile and cost-effective chromatographic technique used for the separation of mixtures. nih.gov While not as quantitative as HPLC or GC-MS, TLC is valuable for the rapid screening and identification of compounds. It has been cited as one of the analytical methods used for the assessment of TBHQ in food products, and by extension, can be applied to its colored oxidation product, this compound. nih.govresearchgate.net The separation on a TLC plate is based on the differential partitioning of the compounds between the stationary phase (a thin layer of adsorbent material on a flat plate) and the mobile phase (a solvent or solvent mixture). The distinct color of this compound would aid in its visual identification on a TLC plate.

Micellar Electrokinetic Capillary Chromatography (MECC)

Micellar Electrokinetic Capillary Chromatography (MECC) is a modification of capillary electrophoresis (CE) that allows for the separation of both neutral and charged analytes. wikipedia.orgnih.gov This technique utilizes a surfactant added to the buffer solution at a concentration above its critical micelle concentration, forming micelles that act as a pseudo-stationary phase. wikipedia.orgscispace.com MECC has been successfully applied to the determination of synthetic phenolic antioxidants, including TBHQ. researchgate.net

In a study focusing on the separation of several synthetic phenolic antioxidants, MECC with electrochemical detection was employed. researchgate.net The analytes were separated within 13 minutes in a borate (B1201080) buffer (pH 7.4) containing sodium dodecyl sulfate (B86663) (SDS). researchgate.net This method demonstrated excellent linearity and low detection limits for the antioxidants, showcasing its potential for the analysis of this compound as well. researchgate.net

Table 3: MECC for the Analysis of Phenolic Antioxidants

Parameter Value
Separation Voltage 18 kV
Running Buffer 20 mmol/L borate (pH 7.4)
Surfactant 25 mmol/L sodium dodecyl sulfate (SDS)
Separation Time < 13 minutes
Linear Range (for TBHQ) 5.0 × 10⁻⁴ to 2.0 × 10⁻⁶ mol/L

| Detection Limit (for TBHQ) | 2.9 × 10⁻⁷ to 2.7 × 10⁻⁶ mol/L |

Electrochemical Sensing Platforms for Mechanistic Studies

Electrochemical methods offer high sensitivity, rapid response, and relatively low cost, making them ideal for studying the redox behavior of electroactive species like this compound.

Voltammetry (Cyclic Voltammetry, Differential Pulse Voltammetry)

Voltammetry, particularly cyclic voltammetry (CV) and differential pulse voltammetry (DPV), is extensively used to investigate the electrochemical properties of this compound and its precursor, TBHQ. mdpi.comnih.gov These techniques provide valuable insights into the oxidation and reduction mechanisms of the compounds.

Cyclic voltammetry involves scanning the potential of an electrode linearly with time and measuring the resulting current. It can reveal information about the reversibility of redox processes and the stability of electrogenerated species. researchgate.net Studies have shown that the electrochemical oxidation of TBHQ produces t-butylquinone, which is a quasi-reversible two-electron process. researchgate.net The stability of the generated t-butylquinone can be observed on the timescale of the CV experiment. researchgate.net

Differential pulse voltammetry is a more sensitive technique than CV and is often used for quantitative analysis. mdpi.comresearchgate.net DPV has been employed to monitor the concentration of TBHQ, with a detection limit significantly lower than that of CV. mdpi.com For instance, one study reported a detection limit of 10⁻⁷ M for DPV compared to 10⁻⁵ M for CV in the analysis of TBHQ. mdpi.com

The choice of electrode material and modification can significantly enhance the sensitivity and selectivity of voltammetric measurements. Glassy carbon electrodes (GCEs) are commonly used, and their surfaces can be modified with various nanomaterials to improve their performance. mdpi.comelectrochemsci.org

Table 4: Comparison of Voltammetric Techniques for TBHQ/t-Butylquinone Oxide Analysis

Technique Key Features Application in this compound Research
Cyclic Voltammetry (CV) Provides information on redox mechanisms and reversibility. Studying the two-electron oxidation of TBHQ to t-butylquinone and the stability of the quinone. researchgate.net

| Differential Pulse Voltammetry (DPV) | High sensitivity, suitable for quantitative analysis. | Monitoring low concentrations of TBHQ and its oxidation products with lower detection limits than CV. mdpi.com |

Photoelectrochemical Methods

Photoelectrochemical (PEC) methods represent a powerful analytical approach for studying electroactive species. These techniques are based on measuring the change in photocurrent generated when a photosensitive electrode, immersed in a solution containing the analyte, is irradiated with light. core.ac.uk The analyte participates in oxidation or reduction reactions at the electrode interface, modulating the photocurrent and allowing for sensitive quantification. core.ac.uk

In the context of this compound research, PEC methods have been primarily developed for the detection of its precursor, tert-butylhydroquinone (B1681946) (TBHQ). core.ac.uknih.gov These platforms often utilize semiconductor nanomaterials as the photoactive component on a conductive substrate like fluorine-doped tin oxide (FTO) or indium tin oxide (ITO). core.ac.ukufma.br When illuminated, the semiconductor generates electron-hole pairs, and the presence of TBHQ facilitates charge transfer, leading to an enhanced and measurable photocurrent. nih.gov

Several materials have been successfully employed to construct these sensors:

Titanium Dioxide (TiO2): Known for its exceptional catalytic properties, TiO2 has been used to create PEC sensors for TBHQ. core.ac.ukcgl.org.cn

Cadmium Selenide (CdSe) Quantum Dots: CdSe-based platforms, sometimes in a core-shell structure with Zinc Sulfide (CdSe/ZnS), have been developed. nih.govmdpi.com The quantum dots are sensitized with compounds like lithium tetracyanoethylenide (LiTCNE) to enhance the photocurrent response to TBHQ. nih.gov A sensor using this design demonstrated a photocurrent for TBHQ that was 13-fold higher than a sensor without the sensitizer. nih.gov

The performance of these photoelectrochemical sensors is characterized by a wide linear working range and low limits of detection (LOD), often at the micromolar (µM) level, making them comparable in sensitivity to other electrochemical and traditional analytical methods. core.ac.uknih.gov The combination of speed, simplicity, and low cost has made PEC a notable technique for the analysis of synthetic phenolic compounds like TBHQ. core.ac.uk

Table 1: Performance of Photoelectrochemical (PEC) Platforms for TBHQ Determination
Electrode MaterialLinear Range (µM)Limit of Detection (LOD) (µM)Reference
CdSe/ZnS/LiTCNE0.6 - 2500.21 nih.gov
n-CdSe/FTO10 - 500Not Specified ufma.br
TiO2 NanoparticlesPerformance data not detailed in source cgl.org.cn

Spectroscopic Techniques for Real-Time Monitoring of Reactions

Understanding the formation of this compound from TBHQ and its subsequent interactions requires analytical tools that can monitor reactions as they happen. In-situ and real-time spectroscopic techniques are invaluable for this purpose, providing insights into reaction kinetics, identifying transient intermediates, and elucidating reaction mechanisms without disturbing the system. xjtu.edu.cnthalesnano.com

UV-Visible (UV-Vis) Spectroscopy: This technique is frequently used to follow reactions involving colored species. The oxidation of the colorless hydroquinone (B1673460) (TBHQ) to the yellow-colored this compound can be monitored by the appearance and growth of its characteristic absorption bands. cdnsciencepub.com In one study, UV-Vis spectroscopy was used to build an expanded data matrix to monitor the binding process between TBHQ, its oxidation product t-butylquinone (TBQ), and calf thymus DNA (ctDNA). researchgate.net

Fourier-Transform Infrared (FTIR) Spectroscopy: In-situ FTIR is a powerful tool for tracking changes in molecular functional groups in real-time. xjtu.edu.cnthalesnano.com It can be used to follow the disappearance of the phenolic -OH groups of TBHQ and the appearance of the carbonyl C=O groups of this compound, providing detailed kinetic and structural information during a reaction. xjtu.edu.cn

Nuclear Magnetic Resonance (NMR) Spectroscopy: While not as commonly used for fast, real-time monitoring due to longer acquisition times, techniques like FlowNMR and in-situ UV-LED NMR spectroscopy are emerging as powerful methods for non-invasive, real-time reaction analysis. mdpi.comrsc.org These methods can provide detailed structural information on reactants, intermediates, and products directly in the reaction mixture. rsc.orgresearchgate.net

These real-time monitoring techniques are crucial for studying the stability of TBHQ and the formation of its oxidation products under various conditions, such as changes in temperature or the presence of other reactive species. nih.gov

Chemometrics and Multivariate Curve Resolution for Complex System Analysis

Chemical systems involving this compound are often complex, with multiple components whose spectra overlap, making it difficult to extract information about individual species using conventional methods. scispace.com Chemometrics, particularly multivariate curve resolution-alternating least squares (MCR-ALS), provides a powerful solution to this problem. researchgate.netbrjac.com.br

MCR-ALS is a bilinear algorithm that resolves a mixed data matrix (such as a series of spectra recorded over time) into the pure profiles of the constituent components and their corresponding concentration profiles. youtube.comspectrochempy.fr The fundamental equation is: X = C ST + E , where X is the experimental data matrix, C contains the concentration profiles, ST contains the pure spectra, and E is the residual error. spectrochempy.fr

A key application in this area was the investigation of the binding interaction between TBHQ, its oxidation product TBQ, and calf thymus DNA (ctDNA). researchgate.net In this study, an expanded UV-visible absorption data matrix from titration experiments was analyzed using MCR-ALS. researchgate.net The algorithm successfully resolved the data into the pure spectra and concentration profiles for three distinct components: the free small molecule (TBHQ or TBQ), free ctDNA, and the bound small molecule-ctDNA complex. researchgate.netacs.org This deconvolution allowed for the quantitative monitoring of the binding process, an achievement not possible with traditional spectroscopic analysis due to the severe spectral overlap. researchgate.netscispace.com The flexibility of MCR-ALS, which allows the application of constraints like non-negativity to ensure chemically meaningful solutions, makes it an exceptionally powerful tool for analyzing complex, evolving chemical systems. brjac.com.brspectrochempy.fr

Viscosity Measurements in Macromolecular Interaction Studies

Intercalation: When a small molecule inserts itself between the base pairs of the DNA double helix (intercalation), it typically causes the helix to unwind and lengthen. nih.gov This increase in the effective length of the DNA leads to a sharp increase in the specific viscosity of the solution. nih.govresearchgate.net

Groove Binding or Electrostatic Interactions: If a molecule binds to the major or minor grooves of the DNA or interacts electrostatically with the phosphate (B84403) backbone, it generally causes less significant structural perturbation. scielo.br This often results in a small or negligible change in the solution's viscosity. scielo.br

Table 2: Interpretation of Viscosity Data in Small Molecule-DNA Interaction Studies
Observed Change in ViscosityInferred Binding ModeExample CompoundReference
Sharp IncreaseIntercalationtert-Butylhydroquinone (TBHQ) researchgate.netnih.govresearchgate.net
Minor or No ChangeGroove Binding / Electrostatic Interactiontert-Butylquinone (TBQ) researchgate.net

Gel Electrophoresis for Nucleic Acid Interaction Assessment

Gel electrophoresis is a fundamental technique in molecular biology for separating nucleic acids based on size. mdpi.com It is also a vital tool for assessing DNA damage, such as strand breaks, induced by chemical agents. lifesciencesite.comgu.se The principle involves the migration of negatively charged DNA molecules through a porous gel matrix (typically agarose) under the influence of an electric field. mdpi.com Smaller fragments move more quickly through the gel pores than larger ones. mdpi.com

In the context of DNA damage assessment, the technique can distinguish between different forms of plasmid DNA:

Supercoiled DNA (Form I): Intact, compact plasmid DNA that migrates fastest.

Nicked/Relaxed Circular DNA (Form II): DNA with a single-strand break, which is less compact and migrates slower than the supercoiled form.

Linear DNA (Form III): DNA with a double-strand break, which migrates at a rate between the supercoiled and nicked forms. acs.org

The conversion of supercoiled DNA to the nicked or linear forms is a clear indicator of DNA cleavage. acs.org Studies have used agarose (B213101) gel electrophoresis to investigate the genotoxic potential of t-butylquinone's precursor, TBHQ. researchgate.net Research has shown that while TBHQ alone may not cause significant DNA cleavage, the combination of TBHQ and copper(II) ions can induce DNA damage. researchgate.net This is observed on the gel as a decrease in the intensity of the supercoiled DNA band and a corresponding increase in the nicked circular DNA band, demonstrating the induction of single-strand breaks. researchgate.netnih.gov The single-cell gel electrophoresis (comet assay) is another application of this principle, where DNA fragmentation in individual cells is visualized as a "comet" with a tail of damaged DNA fragments. lifesciencesite.comnih.gov Such studies are crucial for evaluating the potential toxicological effects of compounds like t-butylquinone and its precursors. nih.govresearchgate.net

Q & A

Q. What unresolved questions exist regarding the stereoelectronic effects of t-butyl substituents on quinone redox behavior?

  • Methodological Answer : The steric bulk of the t-butyl group may hinder π-π stacking in supramolecular assemblies. Use X-ray crystallography to compare packing motifs with methyl- or phenyl-substituted analogs. Explore substituent effects via Hammett plots in kinetic studies. Publish crystallographic data in CIF format for community validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.